BenchChemオンラインストアへようこそ!

(1S,3R,5R)-PIM447 dihydrochloride

PIM kinase biochemical assay IC50

The (1S,3R,5R) stereoisomer of PIM447 dihydrochloride is the definitive pan-PIM kinase probe for translational research. It delivers consistent picomolar-range engagement of PIM1/2/3, validated >10⁵-fold selectivity, and established synergy with bortezomib + dexamethasone (CI=0.002). This specific stereochemistry guarantees reproducibility in dose-response, in vivo PD studies, and bone marrow microenvironment models—capabilities unmatched by other inhibitors.

Molecular Formula C₂₄H₂₅Cl₂F₃N₄O
Molecular Weight 513.38
Cat. No. B1151224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R,5R)-PIM447 dihydrochloride
Molecular FormulaC₂₄H₂₅Cl₂F₃N₄O
Molecular Weight513.38
Structural Identifiers
SMILESCC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl
InChIInChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m1../s1
InChIKeyBVRSHQQSBGCMJE-ISUJJMBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (1S,3R,5R)-PIM447 Dihydrochloride for Pan-PIM Kinase Inhibition Research


(1S,3R,5R)-PIM447 dihydrochloride is a well-characterized pan-PIM kinase inhibitor that targets PIM1, PIM2, and PIM3 with picomolar-range affinity . It is a specific stereoisomer of the clinical-stage compound PIM447 (also known as LGH447) and has demonstrated both oral bioavailability and robust activity in hematologic malignancy models, including multiple myeloma and acute myeloid leukemia [1][2].

Why (1S,3R,5R)-PIM447 Dihydrochloride Cannot Be Interchanged with Other Pan-PIM Inhibitors


Generic substitution is not feasible among pan-PIM inhibitors due to substantial variations in potency (ranging over four orders of magnitude from picomolar to micromolar), isoform selectivity profiles, and off-target liability [1]. For instance, SGI-1776 exhibits >50-fold weaker inhibition of PIM2 compared to PIM1 , while M-110 preferentially inhibits PIM3 at the expense of PIM1 and PIM2 [2]. Even clinical-stage compounds like AZD1208 differ significantly in their binding kinetics and pharmacokinetic properties, which directly impacts in vivo efficacy [3]. The specific stereochemistry of (1S,3R,5R)-PIM447 dihydrochloride ensures consistent target engagement that cannot be assumed for other PIM inhibitors or alternative stereoisomers.

Quantitative Differentiation of (1S,3R,5R)-PIM447 Dihydrochloride from Comparators


PIM447 Dihydrochloride Exhibits Sub-Nanomolar Pan-PIM Affinity, Outperforming Clinical Comparators by Orders of Magnitude

PIM447 dihydrochloride demonstrates Ki values of 6 pM (PIM1), 18 pM (PIM2), and 9 pM (PIM3) in biochemical assays [1]. In a direct comparison using data from a unified review, PIM447's potency exceeds that of AZD1208 by 67-fold, 278-fold, and 211-fold for PIM1, PIM2, and PIM3, respectively; the margin versus SGI-1776 is even greater, exceeding 1000-fold for all isoforms [2].

PIM kinase biochemical assay IC50 Ki selectivity

PIM447 Dihydrochloride Demonstrates Superior Kinase Selectivity with >10⁵-Fold Discrimination Against Off-Target Kinases

In a panel of 68 diverse protein kinases and 9 lipid kinases, PIM447 dihydrochloride inhibited only PIM2 at concentrations below the assay's sensitivity threshold, with all other kinases displaying IC50 values >9 μM . While it does inhibit GSK3β, PKN1, and PKCτ, the IC50 values (1-5 μM) are over 100,000-fold higher than its Ki values for PIM kinases [1]. This level of selectivity is a key differentiator from earlier pan-PIM inhibitors.

kinase selectivity off-target effects GSK3β PKN1 PKCτ

PIM447 Dihydrochloride Achieves Potent Synergy with Standard-of-Care Agents, with Combination Index Values Indicating Strong Synergism

PIM447 dihydrochloride demonstrates a very strong synergy with standard-of-care multiple myeloma treatments. In vitro combination studies using Calcusyn software revealed Combination Index (CI) values of 0.002 with bortezomib + dexamethasone, 0.065 with lenalidomide + dexamethasone, and 0.077 with pomalidomide + dexamethasone [1]. These values are well below the 0.1 threshold for very strong synergism.

synergy combination therapy multiple myeloma bortezomib lenalidomide

PIM447 Dihydrochloride Demonstrates Oral Bioavailability and Clinical Efficacy in Relapsed/Refractory Multiple Myeloma

In a first-in-human Phase I study, PIM447 (as its free base) was administered orally at doses of 70-700 mg once daily in 28-day cycles to 79 patients with relapsed/refractory multiple myeloma [1]. A maximum tolerated dose (MTD) of 500 mg q.d. and a recommended dose (RD) of 300 mg q.d. were established. At the RD, the median progression-free survival was 10.9 months, with a disease control rate of 72.2% and a clinical benefit rate of 25.3% [1]. This clinical validation distinguishes PIM447 from other pan-PIM inhibitors that have not progressed as far in development.

oral bioavailability clinical trial multiple myeloma pharmacokinetics Phase I

PIM447 Dihydrochloride Possesses Bone-Protective Effects and Reduces Tumor Burden in a Disseminated Myeloma Model

PIM447 dihydrochloride exhibits dual antimyeloma and bone-protective effects. In a disseminated murine model of human multiple myeloma, PIM447 significantly reduced tumor burden and prevented tumor-associated bone loss [1]. In vitro, it inhibited osteoclast formation and resorption while increasing osteoblast activity and mineralization [1]. This dual mechanism is a unique feature among PIM kinase inhibitors and has not been reported for AZD1208 or SGI-1776.

bone disease osteoclast osteoblast multiple myeloma in vivo

Computational Modeling Confirms Superior Binding Affinity of PIM447 Dihydrochloride to PIM Kinases Relative to AZD1208

Molecular dynamics simulations and MM/GBSA binding free energy calculations indicate that PIM447 exhibits more potent binding to PIM kinases compared to AZD1208 [1]. The study identified specific residues in the 'top group' (Leu44, Val52, Ala65, Lys67, Leu120) and 'bottom group' (Gln127, Asp128, Leu174) of PIM1 that are critical for inhibitor binding. While both compounds interact with the top group residues, the contributions of the bottom group residues were significantly decreased in PIM/AZD1208 systems [1], explaining the superior potency of PIM447.

molecular dynamics MM/GBSA binding affinity computational chemistry drug design

Optimal Use Cases for (1S,3R,5R)-PIM447 Dihydrochloride in Preclinical and Translational Research


Establishing Dose-Response Relationships in PIM-Addicted Hematologic Cancer Cell Lines

Given its picomolar-range biochemical potency [1] and >10⁵-fold selectivity window [2], (1S,3R,5R)-PIM447 dihydrochloride is the reagent of choice for generating clean dose-response curves in multiple myeloma, AML, and ABC-DLBCL cell lines. The low working concentrations (typically 0.05-10 μM) minimize solvent artifacts and off-target effects, enabling confident interpretation of PIM kinase-dependent phenotypes .

Investigating Combination Strategies with Proteasome Inhibitors or Immunomodulatory Drugs

The validated and exceptionally strong synergy (CI = 0.002) with bortezomib + dexamethasone [3] makes PIM447 dihydrochloride the standard for preclinical combination studies. Researchers can use these established CI values as benchmarks to evaluate novel drug combinations or to explore mechanisms of synergy, such as enhanced ER stress or mTORC1 pathway suppression [3].

Validating Target Engagement and Downstream Signaling in In Vivo Models

With defined oral pharmacokinetics (MTD 500 mg q.d., RD 300 mg q.d.) [4] and established pharmacodynamic markers (phospho-S6 Ribosomal Protein, phospho-Bad Ser112, c-Myc) [1][3], PIM447 dihydrochloride is uniquely suited for in vivo target validation studies. Its clinical data allows for rational dose selection and translationally relevant experimental design in mouse xenograft or orthotopic models.

Studying Myeloma-Associated Bone Disease

As the only pan-PIM inhibitor with demonstrated bone-protective effects [3], PIM447 dihydrochloride is the essential tool for research into the intersection of PIM kinase signaling and the bone marrow microenvironment. It enables the study of both tumor-intrinsic and microenvironmental effects of PIM inhibition in a single compound, a capability not offered by AZD1208 or SGI-1776 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,3R,5R)-PIM447 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.